2-Amino-3-isopropoxypropan-1-ol

Lipophilicity ADME Prediction QSAR

Sourcing a chiral amino alcohol with steric bulk for drug discovery is often limited by poor availability of enantiopure forms. 2-Amino-3-isopropoxypropan-1-ol solves this by providing a branched isopropoxy ether that enhances lipophilicity (LogP -0.269) and a primary amine/alcohol for diverse derivatization. - 98% purity, racemic and (S)-enantiomer (CAS 1867771-82-1) available - Serves as a key intermediate for bisoprolol analogs and PROTAC linkers - Dual nucleophilic groups enable oxazaborolidine catalysts and chiral auxiliaries

Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
Cat. No. B15319243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-isopropoxypropan-1-ol
Molecular FormulaC6H15NO2
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCC(C)OCC(CO)N
InChIInChI=1S/C6H15NO2/c1-5(2)9-4-6(7)3-8/h5-6,8H,3-4,7H2,1-2H3
InChIKeyLDZARZBJKVKKBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-isopropoxypropan-1-ol Overview


2-Amino-3-isopropoxypropan-1-ol (CAS 1343504-27-7 free base; CAS 2955712-52-2 hydrochloride) is a substituted aminopropanol derivative bearing an isopropoxy ether at the 3-position of the propanol chain . The compound possesses a primary amino group and a primary alcohol group on a three-carbon backbone, with the isopropoxy substituent introducing steric bulk and altered lipophilicity relative to unsubstituted or simpler alkoxy aminopropanols. Commercial sourcing typically provides the compound at 98% purity with a molecular weight of 133.19 g/mol (free base) . The (S)-enantiomer is also available (CAS 1867771-82-1), enabling chiral applications .

Why 2-Amino-3-isopropoxypropan-1-ol Is Irreplaceable


Generic substitution with unsubstituted 2-amino-1-propanol (CAS 156-87-6) or even 2-amino-3-methoxypropan-1-ol fails to account for the unique steric and lipophilic profile conferred by the isopropoxy group . The branched isopropyl ether creates a larger hydrophobic pocket than a linear methoxy or ethoxy substituent, altering conformational preferences and potentially modifying hydrogen-bonding networks [1]. Furthermore, the availability of both racemic and enantiomerically pure (S)-forms means that chirality-dependent applications cannot be satisfied by achiral or racemic alternatives. The quantitative evidence below demonstrates how these structural distinctions translate into measurable differences in physicochemical properties and synthetic utility.

2-Amino-3-isopropoxypropan-1-ol: Key Differentiators


Lipophilicity Advantage of Isopropoxy Modification

2-Amino-3-isopropoxypropan-1-ol exhibits a calculated logP (cLogP) of -0.269, while the corresponding (S)-enantiomer hydrochloride shows a LogP of 0.1528 . In contrast, the structurally simpler analog 2-amino-1-propanol (without any alkoxy substitution) has a reported logP of approximately -0.96 (experimental) [1]. The isopropoxy-substituted derivative is therefore ~0.7 log units more lipophilic than the unsubstituted parent, but remains significantly less lipophilic than analogs with longer alkyl ether chains, such as 2-amino-3-octyloxypropan-1-ol (logP ~2.5–3.2) [2]. This intermediate lipophilicity profile is critical for balancing aqueous solubility and membrane permeability in drug-like molecules.

Lipophilicity ADME Prediction QSAR

Topological Polar Surface Area Comparison

The calculated topological polar surface area (TPSA) for 2-amino-3-isopropoxypropan-1-ol is 55.48 Ų . This value is slightly higher than that of 2-amino-1-propanol (TPSA = 46.25 Ų) [1] and significantly higher than 2-amino-3-octyloxypropan-1-ol (TPSA = 46.25 Ų) [2]. The increase is attributable to the ether oxygen in the isopropoxy substituent. A TPSA below 60 Ų is generally favorable for oral bioavailability (Veber rule), placing the compound within a drug-like range. The modest TPSA elevation relative to alkyl ether analogs may enhance aqueous solubility without compromising permeability.

Drug-likeness Polar Surface Area Physicochemical Properties

Rotatable Bond Count and Conformational Flexibility

2-Amino-3-isopropoxypropan-1-ol contains 4 rotatable bonds . In comparison, 2-amino-1-propanol has 2 rotatable bonds, 2-amino-3-methoxypropan-1-ol has 3 rotatable bonds, and 2-amino-3-octyloxypropan-1-ol has 9 rotatable bonds [1]. The intermediate flexibility of the isopropoxy derivative offers a balance between conformational restriction (which can enhance binding selectivity) and adaptability (which can improve solubility and membrane interactions). Excessive rotatable bonds (>10) are associated with poor oral bioavailability; the target compound's count of 4 is well below this threshold.

Conformational Flexibility Drug Design SAR

Enantiopure (S)-Isomer for Stereoselective Synthesis

The (S)-enantiomer of 2-amino-3-isopropoxypropan-1-ol (CAS 1867771-82-1) is commercially available with a specified optical rotation and 98% purity . This contrasts with many simpler aminopropanols (e.g., 2-amino-1-propanol) that are either achiral or only available as racemates. The availability of an enantiopure building block allows for the stereocontrolled synthesis of chiral drug candidates, such as β-blocker analogs or sphingosine-1-phosphate receptor modulators [1], where stereochemistry is critical for biological activity.

Chiral Synthesis Enantiomer Asymmetric Catalysis

Key Applications of 2-Amino-3-isopropoxypropan-1-ol


Synthesis of β-Blocker Analogs

The isopropoxy substitution pattern and chiral availability make 2-amino-3-isopropoxypropan-1-ol a valuable intermediate for constructing analogs of bisoprolol and related β1-selective adrenergic receptor antagonists [1]. The intermediate logP (-0.269) and TPSA (55.48 Ų) align with the physicochemical space of clinically approved β-blockers .

S1P Receptor Modulator Building Block

The 2-amino-1,3-diol motif is a core pharmacophore of S1P receptor modulators (e.g., FTY720/fingolimod). 2-Amino-3-isopropoxypropan-1-ol can serve as a protected or derivatized precursor where the isopropoxy group mimics the lipophilic tail of sphingosine analogs [2]. The rotatable bond count (4) and polar surface area (55.48 Ų) are within the ranges observed for this class of compounds .

Chiral Ligand and Organocatalyst Precursor

The enantiopure (S)-form can be elaborated into chiral amino alcohol ligands for asymmetric catalysis, including oxazaborolidine catalysts and chiral auxiliaries [3]. The presence of both primary amine and primary alcohol functionalities allows for diverse derivatization, while the isopropoxy group introduces steric bias that may enhance enantioselectivity.

Covalent Probe or PROTAC Linker Intermediate

The dual nucleophilic groups (NH₂, OH) and defined stereochemistry make the compound suitable for constructing bifunctional linkers in targeted protein degradation (PROTAC) applications [4]. The intermediate lipophilicity may improve cell permeability relative to more polar linkers.

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